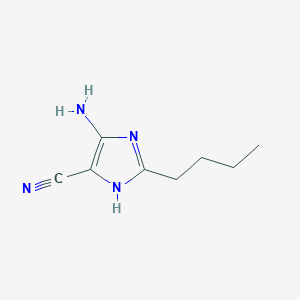

4-Amino-2-butyl-5-cyanoimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

4-amino-2-butyl-1H-imidazole-5-carbonitrile |

InChI |

InChI=1S/C8H12N4/c1-2-3-4-7-11-6(5-9)8(10)12-7/h2-4,10H2,1H3,(H,11,12) |

InChI Key |

XDHMOHNBXREFQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 2 Butyl 5 Cyanoimidazole and Analogues

General Strategies for Imidazole (B134444) Ring Construction

The synthesis of the imidazole core can be achieved through various strategic approaches, broadly categorized into cyclization reactions and multi-component reactions. These methods offer versatility in accessing a wide range of substituted imidazoles.

Cyclization Reactions in Imidazole Synthesis

Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of the ring from a linear precursor containing all the necessary atoms. For imidazoles, these reactions often involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a classic method known as the Debus-Radziszewski synthesis. wikipedia.org

Recent advancements have expanded the scope of cyclization strategies. Iodine-promoted cyclization reactions, for instance, provide a metal-free approach to synthesize diverse substituted imidazoles under mild conditions. acs.org This method showcases broad substrate scope, accommodating various amines to yield biologically relevant imidazoles in moderate to very good yields. acs.org Another modern approach involves the transition metal-catalyzed cyclization of alkynes with nitrogen-containing compounds, where catalysts based on copper, gold, or other metals can efficiently activate the carbon-carbon triple bond for nucleophilic attack by a nitrogen source. chim.it

Palladium-catalyzed decarboxylative addition and cyclization sequences have also emerged as a novel method for the rapid, one-pot assembly of multiply substituted imidazoles from readily available carboxylic acids and aliphatic nitriles. acs.org

Multi-Component Reactions for Imidazole Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. acs.orgresearchgate.net MCRs are advantageous due to their atom economy, reduced reaction times, and the ability to generate molecular diversity. researchgate.net

The Debus-Radziszewski synthesis is a prime example of a multi-component reaction used for imidazole synthesis, combining a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine. wikipedia.org This method is commercially significant for the production of several imidazoles. wikipedia.org Modifications to this general method, such as replacing one equivalent of ammonia with an amine, allow for the synthesis of N-substituted imidazoles. wikipedia.org

Modern MCR approaches often employ catalysts to enhance efficiency and selectivity. For example, acid-promoted MCRs have been developed for the construction of tri- and tetrasubstituted imidazoles in good to excellent yields. acs.org Imidazole itself can even act as an organocatalyst in MCRs to produce a diverse range of functionalized molecules. rsc.org

Synthesis of 4-Amino-5-cyanoimidazole Scaffolds

The 4-amino-5-cyanoimidazole scaffold is a crucial precursor for many important molecules, including purines. Several synthetic routes have been developed to access this key intermediate.

Approaches from Dicyanoimidazole Precursors

One common strategy for obtaining 4-amino-5-cyanoimidazole derivatives involves the use of 4,5-dicyanoimidazole (B129182) as a starting material. The synthesis of 4,5-dicyanoimidazole itself typically involves the reaction of diaminomaleonitrile (B72808) with triethyl orthoformate. nbinno.com This precursor can then be selectively hydrolyzed to yield 4-cyanoimidazole-5-carboxamide, which can subsequently undergo a Hofmann rearrangement to produce 4-amino-5-cyanoimidazole. google.com

Microwave-assisted, one-step synthesis of 2-substituted-4,5-dicyanoimidazoles has also been reported, using nitric acid as an efficient promoter for the reaction between an aldehyde and diaminomaleonitrile. tandfonline.com Another effective method for the one-pot synthesis of 2-aryl-4,5-dicarbonitrile imidazoles is the oxidative cyclocondensation of aromatic aldehydes and 2,3-diaminomaleonitrile using cerium(IV) ammonium (B1175870) nitrate/nitric acid as a catalyst. ijcce.ac.ir

Methods Utilizing Diaminomaleonitrile and Formic Acid

Diaminomaleonitrile (DAMN) is a versatile and widely used precursor in the synthesis of nitrogen-containing heterocycles, including imidazoles. acs.org The reaction of DAMN with formic acid can lead to the formation of 4(5)-cyanoimidazole-5(4)-carboxyamide. google.com This reaction involves the cyclization of diaminomaleonitrile with formic acid, typically by heating the mixture in an inert organic solvent at reflux temperature for several hours. google.com This product can then be converted to 4(5)-aminoimidazole-5(4)-carbonitrile via a Hofmann rearrangement. google.com

The reaction between diaminomaleonitrile and formic acid can be controlled to selectively prepare different products, including monoformyldiaminomaleonitrile and various imidazole derivatives, depending on the reaction conditions. acs.org

Base-Catalyzed Cyclization Approaches

Base-catalyzed cyclization is another effective strategy for synthesizing 4-amino-5-cyanoimidazole derivatives. For instance, 5-amino-4-(cyanoformimidoyl)-1H-imidazole can be prepared in good yield through the base-catalyzed cyclization of (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine. researchgate.net The nature of the base and the reaction conditions can influence the final product, leading to either a 1,5-diamino-4-cyanoimidazole or a 1,5-diamino-4-(cyanoformimidoyl)imidazole. researchgate.net

Photochemical Conversion Pathways

Photochemical reactions offer unique pathways for the synthesis and modification of imidazole rings. These methods leverage light energy to induce transformations that may not be achievable through traditional thermal chemistry. One significant approach involves the photochemical conversion of enaminonitriles into imidazoles. acs.org This process is a key example of how light can facilitate the cyclization and formation of the imidazole core.

Theoretical studies have investigated the mechanisms behind photochemical transformations of substituted imidazoles. These studies suggest that conical intersections play a critical role in the photorearrangements of these molecules. nih.gov Understanding these pathways is crucial for controlling the outcome of photochemical syntheses. For instance, the photoisomerization of imidazoles can proceed through different mechanisms, such as an internal cyclization-isomerization path or a conical intersection path, with the favored route depending on the specific substitution pattern of the imidazole. nih.gov

Another innovative method is the photochemical one-pot, three-component synthesis of tetrasubstituted imidazoles from aldehydes, α-aminonitriles, and isoxazoles. figshare.com This reaction proceeds through the in-situ formation of an acylazirine via photochemical ring transformation of the isoxazole, which then reacts with other components to form the imidazole ring. figshare.com

| Photochemical Method | Precursors | Key Transformation | Reference |

| Imidazole Formation | Enaminonitriles | Photochemical cyclization | acs.org |

| Imidazole Rearrangement | Substituted Imidazoles | Photoisomerization via conical intersections | nih.gov |

| Three-Component Synthesis | Aldehydes, α-aminonitriles, Isoxazoles | In-situ formation of acylazirine from isoxazole | figshare.com |

Introduction of the Butyl Moiety

The incorporation of a butyl group at the C2 position is a critical step in the synthesis of the target compound. This can be achieved through several strategies, primarily involving direct alkylation or the use of organometallic reagents.

Alkylation Strategies at the C2 Position

Direct alkylation of the C2 position of an imidazole ring is a common strategy. One effective method involves the alkylation of N-heterocyclic carbenes (NHCs), which can be generated from C2-unsubstituted imidazolium salts. nih.govresearchgate.net This approach has been shown to work well with non-functionalized alkyl chlorides. nih.gov The treatment of an imidazolium salt with a base generates the NHC intermediate, which is then alkylated by an alkyl halide like bromobutane. nih.govresearchgate.net

Transition metal-catalyzed C-H functionalization represents another powerful tool for C2-alkylation. While many systems favor linear selectivity, specific rhodium(I) catalyst systems have been developed for branched-selective intermolecular alkylation of benzimidazoles, demonstrating the feasibility of activating the C2 C-H bond for coupling. nih.gov Similarly, nickel-catalyzed systems have been developed for the C-H arylation and alkenylation of imidazoles with high regioselectivity at the C2 position, indicating that this position is amenable to direct functionalization. rsc.org

| Alkylation Method | Starting Material | Reagents | Key Feature | Reference |

| NHC Alkylation | Imidazolium Salt | Base, Alkyl Halide (e.g., Bromobutane) | Generation of N-heterocyclic carbene intermediate | nih.govresearchgate.net |

| Rh-catalyzed C-H Alkylation | Benzimidazole | Alkene, [Rh(I)] catalyst, K₃PO₄ | Branched-selective alkylation | nih.gov |

| Ni-catalyzed C-H Coupling | Imidazole | Phenol/Enol Derivatives, Ni(OTf)₂, Ligand, Base | High regioselectivity for the C2 position | rsc.org |

Incorporation of Butyl Chains via Organometallic Reactions

Organometallic reagents are widely used to form carbon-carbon bonds due to the nucleophilic character of the carbon atom bonded to the metal. msu.edu For imidazole functionalization, organolithium reagents are particularly useful. A common strategy involves the deprotonation of the C2 position of an N-protected imidazole using a strong base like n-butyl lithium (n-BuLi). This creates a highly reactive 2-lithio intermediate. Subsequent reaction of this intermediate with a butyl-containing electrophile, such as butyl iodide, installs the butyl chain at the C2 position. The low temperatures often required for these reactions help prevent unwanted side reactions, such as the addition of the organometallic reagent to other functional groups like nitriles. msu.edu

Amination at the C4 Position

Introducing an amino group at the C4 position of the imidazole ring can be accomplished through either direct amination of a C-H bond or by the chemical reduction of a suitable precursor group.

Direct Amination Techniques

Direct C-H amination of heteroarenes has emerged as a powerful synthetic tool, avoiding the need for prefunctionalization. nih.govchemrxiv.org Methods have been developed for the direct C4 and C2 C-H amination of fused azaarenes using bispyridine-ligated iodine(III) reagents. nih.govchemrxiv.orgchemrxiv.org This approach provides unprecedented access to C4-amination products without requiring prior oxidation of the heterocycle to an N-oxide. chemrxiv.orgchemrxiv.org The reaction proceeds through in-situ activation of the heteroarene, leading to N-heterocyclic pyridinium salts which can then be converted to the free amine. nih.govchemrxiv.org This methodology has been successfully applied to N-methyl benzimidazole, demonstrating its utility for imidazole-containing systems. chemrxiv.org

| Direct Amination Reagent | Target Substrate | Key Outcome | Reference |

| Bispyridine-ligated I(III) reagent | Fused Azaarenes (including Benzimidazole) | Direct C4 and C2 C-H amination | nih.govchemrxiv.orgchemrxiv.org |

Reduction of Nitro or Cyano Precursors

An alternative and more traditional route to introduce an amino group is through the reduction of a precursor functional group, such as a nitro or a cyano group, at the desired position.

Reduction of Nitro Precursors The reduction of a nitro group is a reliable method for forming an amino group. Nitroimidazoles can serve as precursors, where the nitro group at the C4 position is chemically reduced to a primary amine. This transformation is a fundamental reaction in organic synthesis. The reduction of the nitro group is also a key step in the bioactivation of nitroimidazole-based prodrugs, which generates a nontoxic amino derivative. mdpi.combangor.ac.uk Various reducing agents can be employed for this purpose. For example, 2-aminoimidazole can be synthesized from 2-nitroimidazole via diazotization followed by nitration and subsequent reduction. nih.gov

Conversion of Cyano Precursors A cyano group at the C4 position can also serve as a precursor to the C4-amino group, though the transformation is less direct than nitro reduction. The process often involves multiple steps. For example, a 4,5-dicyanoimidazole can be selectively hydrolyzed to form a 4-cyanoimidazole-5-carboxamide. google.com This carboxamide can then be converted to a 4-cyano-5-aminoimidazole through a Hofmann rearrangement reaction. google.com This multi-step sequence effectively transforms a cyano-substituted precursor into the desired amino-functionalized imidazole.

| Precursor Group | Position | Reaction Sequence | Product | Reference |

| Nitro (-NO₂) | C4 | Chemical Reduction | Amino (-NH₂) | mdpi.combangor.ac.uknih.gov |

| Cyano (-CN) | C4 | 1. Hydrolysis to Carboxamide (-CONH₂) 2. Hofmann Rearrangement | Amino (-NH₂) | google.com |

Functionalization of the Cyano Group at the C5 Position

The cyano group at the C5 position of the imidazole ring is a versatile functional group that can be introduced through various methods and subsequently modified to create a diverse range of derivatives.

The synthesis of 5-cyanoimidazoles often begins with acyclic precursors that already contain the necessary nitrogen and carbon atoms. A predominant starting material for the construction of 4-amino-5-cyanoimidazole scaffolds is diaminomaleonitrile (DAMN). acs.orggoogle.com

One common strategy involves the reaction of DAMN with reagents like triethyl orthoformate to yield intermediates that can be cyclized. acs.org For instance, (Z)-N-(2-amino-1,2-dicyanovinyl) formimidate, synthesized from diaminomaleonitrile and triethyl orthoformate, can react with amines such as benzylamine to form 5-amino-1-benzyl-4-cyanoimidazole. acs.org A similar approach can be used to prepare 4(5)-cyanoimidazole-5(4)-carboxyamide by reacting diaminomaleonitrile with formic acid in an inert organic solvent. google.com This process allows for a single-step synthesis of the cyanoimidazole derivative. google.com

Another method for introducing a cyano group onto a pre-existing imidazole ring involves the use of imidazole N-oxides. The reaction of 1-substituted imidazole 1-oxides with trimethylsilyl cyanide in the presence of triethylamine (B128534) can produce a mixture of 2-, 4-, and 5-cyanoimidazoles. acs.org The regioselectivity of this reaction is highly dependent on the reaction conditions, such as temperature and solvent polarity, allowing for the selective synthesis of the desired 5-cyano isomer. acs.org

Table 1: Selected Methods for Introduction of Cyano Group at C5

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| Diaminomaleonitrile (DAMN) | Formic Acid | 4(5)-Cyanoimidazole-5(4)-carboxyamide | google.com |

| Diaminomaleonitrile (DAMN) | Triethyl orthoformate, then primary amine | 1-Substituted-5-amino-4-cyanoimidazole | acs.org |

Once the cyano group is installed at the C5 position, it can be chemically transformed into other functional groups. A notable modification is the metal-promoted alcoholysis of the nitrile. Research has shown that copper(II) complexes can act as promoters for the alcoholysis of the cyano group in 4,5-dicyano-1-methylimidazole. mdpi.comresearchgate.net In the presence of an alcohol (e.g., methanol or ethanol), the copper(II) center stimulates a nucleophilic reaction on the cyano group, converting it into a carboximidate group. mdpi.comresearchgate.net The solvent not only participates in the solvolysis but can also act as an additional ligand in the resulting metal complex. mdpi.comresearchgate.net This transformation provides a pathway to convert the cyano moiety into an iminoester-like functional group. researchgate.net

Another modification involves the hydrolysis of the cyano group. In molecules containing two cyano groups, such as 4,5-dicyanoimidazole, selective hydrolysis of one group can be achieved to yield a cyano-carboxamide derivative. google.com Furthermore, the cyano group on the imidazole ring can be involved in cyclization reactions to form fused heterocyclic systems, such as purines. researchgate.net

Table 2: Examples of Cyano Group Modifications

| Starting Material | Reagent(s)/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| 4,5-Dicyano-1-methylimidazole | CuX₂ (X=Cl, Br), Alcohol (MeOH or EtOH) | Carboximidate | mdpi.comresearchgate.net |

| 4,5-Dicyanoimidazole | Hydrolysis | Carboxamide | google.com |

Stereoselective Synthesis Approaches for Substituted Imidazoles

Achieving stereocontrol in the synthesis of substituted imidazoles, particularly those with chiral centers on their side chains, is a significant challenge. Various strategies have been developed to address this.

One approach involves the stereoselective modification of a substituent already attached to the imidazole ring. For example, the Luche reduction, which uses sodium borohydride in combination with a lanthanide salt like cerium(III) chloride (NaBH₄/CeCl₃), has been employed for the regioselective 1,2-reduction of α,β-unsaturated ketones attached to an imidazole core. acs.org This method allows for the synthesis of (benz)imidazole-allyl alcohol derivatives under mild conditions. acs.org

For more complex targets, rational design of substrates for intramolecular reactions is a powerful tool. In the total synthesis of ageliferin, a complex pyrrole-imidazole alkaloid, a dearomative [4+2] Diels-Alder dimerization was utilized. acs.org To control the stereochemistry, the two imidazole-containing monomer units were tethered using a D-tartrate scaffold. This chiral auxiliary served to facilitate the intramolecular reaction and induce asymmetry, enabling the construction of the required stereocenters. acs.org

Organocatalysis also represents a promising avenue for the stereoselective synthesis of imidazole-containing heterocycles. While some applications may initially yield racemic mixtures, the use of chiral bifunctional organocatalysts is a well-established strategy for achieving enantioselectivity in annulation and other ring-forming reactions. mdpi.com

Novel Synthetic Routes and Catalytic Systems

The development of novel and more efficient synthetic routes to substituted imidazoles is an active area of research, with a focus on atom economy, regioselectivity, and the use of advanced catalytic systems.

Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. Metal-free, benzoic acid-catalyzed multicomponent reactions of vinyl azides, aromatic aldehydes, and aromatic amines have been developed to produce 1,2,5-trisubstituted imidazoles with high functional group compatibility. organic-chemistry.org

Metal Catalysis: Transition metals play a key role in modern imidazole synthesis.

Gold Catalysis: A gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides provides an atom-economical route to fully substituted 4-aminoimidazoles. organic-chemistry.org

Rhodium Catalysis: Rhodium(II) catalysts enable the regioselective annulation of N-sulfonyl-1,2,3-triazoles with β-enaminones to form trisubstituted imidazoles. researchgate.net

Copper Catalysis: N-heterocyclic carbene (NHC)-copper catalytic systems have been used for the synthesis of 1,4-diaryl-1H-imidazoles through isocyanide insertion into an alcohol followed by a cycloaddition. organic-chemistry.org

Novel Transformations: Researchers are also exploring unique chemical transformations to construct the imidazole core. One such innovative method is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. This approach involves an intramolecular cyclization followed by the ring-opening of the triazole to generate a carbene intermediate, which can then react with various alcohols to yield novel 2-substituted 1H-imidazole derivatives. mdpi.com Another strategy utilizes diaminomaleonitrile-based benzylidene imines, which, in the presence of aromatic aldehydes, undergo a regioselective reaction controlled by a 2-hydroxyaryl moiety to form 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. acs.org

Chemical Reactivity and Derivatization of 4 Amino 2 Butyl 5 Cyanoimidazole

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic system that can undergo a variety of chemical transformations. The electronic nature of the substituents on the ring profoundly influences its reactivity towards electrophiles and nucleophiles, as well as its propensity for metallation.

Electrophilic Aromatic Substitution Reactions

The imidazole ring is generally susceptible to electrophilic aromatic substitution, although the reaction's facility and regioselectivity are dictated by the existing substituents. The amino group at the C4 position is a potent activating group, directing electrophiles to the ortho and para positions. Conversely, the cyano group at C5 is a deactivating group. In the case of 4-Amino-2-butyl-5-cyanoimidazole, the interplay of these opposing electronic effects, along with the steric hindrance from the 2-butyl group, would determine the outcome of electrophilic substitution reactions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the behavior of related aminoimidazole derivatives suggests that the C2 position, if unsubstituted, would be the most likely site of attack due to activation by both nitrogen atoms. However, in the target molecule, this position is occupied by a butyl group. Therefore, electrophilic attack would likely be directed to the nitrogen atoms of the imidazole ring, leading to N-acylation or N-alkylation products, a common reaction for imidazoles. google.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on an imidazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of a strong electron-withdrawing group, such as the cyano group at the C5 position of this compound, can facilitate such reactions by stabilizing the intermediate Meisenheimer complex.

While there is a lack of direct studies on this specific compound, research on other electron-deficient heterocyclic systems provides some insights. For instance, in 2,4-dichloroquinazolines, the presence of electron-withdrawing nitrogen atoms in the ring system allows for regioselective SNAr reactions. researchgate.net It is plausible that under forcing conditions, a sufficiently strong nucleophile could displace a suitable leaving group at a position activated by the C5-cyano group, although this remains to be experimentally verified for this compound.

Metallation and Lithiation Studies at Imidazole Positions

Directed metallation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. Studies on the lithiation of 4,5-dicyanoimidazoles have shown that deprotonation can be selectively achieved at the C2 position under carefully controlled conditions, typically at very low temperatures (-100 °C) and with a single equivalent of a strong base like n-butyllithium. nih.gov The resulting 2-lithio species can then react with various electrophiles, although yields can be low. nih.gov

For this compound, the C2 position is already substituted. Therefore, direct lithiation on the imidazole ring would likely target one of the nitrogen atoms. The acidic N-H proton of the imidazole ring can be readily removed by a strong base. The resulting imidazolide (B1226674) anion could then participate in subsequent reactions. It is also conceivable that under specific directing group strategies, lithiation at other carbon positions could be achieved, but this would require further investigation.

Reactions Involving the Amino Group (C4)

The amino group at the C4 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups through various reactions.

Acylation and Sulfonylation Reactions

The amino group of this compound is expected to behave as a typical aromatic amine and readily undergo acylation and sulfonylation reactions.

Acylation Reactions: The reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding N-acyl derivatives. These reactions are generally high-yielding and provide a straightforward method for modifying the electronic and steric properties of the molecule. The use of N-acyl imidazoles as acylating agents is a well-established method in organic synthesis. kyoto-u.ac.jpnih.gov Enzymatic acylation of aminoimidazole derivatives has also been reported, highlighting the potential for biocatalytic modifications. researchgate.net

Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides in the presence of a base would yield N-sulfonylated products. The synthesis of sulfonamide analogues of 4(5)-aminoimidazole-5(4)-carboxamide has been reported, demonstrating the feasibility of this transformation on a related scaffold. nih.gov Sulfonyl derivatives of benzimidazoles have shown a broad spectrum of biological activities. nih.gov

| Reagent Type | General Reactant | Expected Product |

| Acylating Agent | Acyl chloride (R-COCl) | N-(2-butyl-5-cyano-1H-imidazol-4-yl)acetamide derivative |

| Acylating Agent | Acetic anhydride (B1165640) ((CH₃CO)₂O) | N-(2-butyl-5-cyano-1H-imidazol-4-yl)acetamide |

| Sulfonylating Agent | Sulfonyl chloride (R-SO₂Cl) | N-(2-butyl-5-cyano-1H-imidazol-4-yl)sulfonamide derivative |

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically reversible and acid-catalyzed.

Furthermore, three-component condensation reactions involving 5-aminoimidazole derivatives, aldehydes, and active methylene (B1212753) compounds like Meldrum's acid have been utilized to construct fused heterocyclic systems, such as tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net This suggests that this compound could serve as a valuable building block in multicomponent reactions to generate diverse and complex molecular architectures. Condensation reactions between aromatic nitriles and amino thiols have also been explored for the formation of nanoparticles. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| Aldehyde (R-CHO) | - | Schiff base (Imine) |

| Aldehyde (R-CHO) | Active Methylene Compound | Fused heterocyclic system |

Reactions with Carbonyl Compounds

The amino group of this compound can react with various carbonyl compounds, such as aldehydes and ketones, to form a diverse array of derivatives. These reactions typically proceed via multicomponent reactions (MCRs), which are highly efficient in generating molecular diversity from simple starting materials. nih.govnih.gov For instance, in Ugi-type MCRs, the aminoimidazole can react with an aldehyde, an isocyanide, and a carboxylic acid to yield complex α-acylaminocarboxamide derivatives. nih.gov

A notable example is the reaction of amino-imidazoles with aldehydes and cyclic ketones, which can lead to the formation of spiro compounds and other fused heterocyclic systems. nih.gov The reaction conditions, including the use of conventional heating, microwave irradiation, or ultrasonic activation, can influence the reaction pathway and the final product distribution. nih.gov

| Reactants | Reaction Type | Product Type |

| This compound, Aldehyde, Isocyanide, Carboxylic Acid | Ugi 4-Component Reaction | α-Acylaminocarboxamides |

| This compound, Aldehyde, Cyclic Ketone | Multicomponent Heterocyclization | Fused Heterocyclic Systems |

| This compound, Cyclic Ketone | Multicomponent Heterocyclization | Spiro Compounds |

Transformations of the Cyano Group (C5)

The cyano group at the C5 position is a key functional group that can undergo a variety of chemical transformations, further expanding the synthetic utility of the this compound scaffold.

Hydrolysis to Carboxamide and Carboxylic Acid Derivatives

The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide and carboxylic acid derivatives. google.com The hydrolysis of a related compound, 4,5-dicyanoimidazole (B129182), demonstrates that selective hydrolysis of one cyano group to a carboxamide is possible in an aqueous alkaline solution. google.com Further hydrolysis under more stringent conditions can then convert the carboxamide to the carboxylic acid. The resulting 4-amino-2-butyl-1H-imidazole-5-carboxylic acid is a valuable intermediate for further derivatization. nih.gov

| Starting Material | Reagents and Conditions | Product |

| This compound | Aqueous alkaline solution | 4-Amino-2-butyl-5-carboxamidoimidazole |

| 4-Amino-2-butyl-5-carboxamidoimidazole | Stronger acid or base, heat | 4-Amino-2-butyl-1H-imidazole-5-carboxylic acid |

Reduction to Aminomethyl Groups

Nucleophilic Addition to the Nitrile Functionality

The cyano group is susceptible to nucleophilic attack. While specific examples for this compound are not detailed in the provided search results, analogous reactions are well-documented for other nitriles. Organometallic reagents like Grignard reagents or organolithium compounds can add to the nitrile to form ketimines, which can then be hydrolyzed to ketones. This would allow for the introduction of a variety of new carbon-based substituents at the C5 position.

Cycloaddition Reactions Involving the Cyano Group

The cyano group can participate in cycloaddition reactions, although specific examples involving this compound are not prevalent in the provided search results. In principle, the nitrile functionality can react with 1,3-dipoles, such as azides, to form tetrazoles, or with dienes in Diels-Alder type reactions, although the latter is less common for simple nitriles.

Reactions of the Butyl Substituent (C2)

The butyl group at the C2 position is generally less reactive than the amino and cyano groups. However, it can undergo functionalization, typically through free-radical halogenation at the benzylic-like position of the imidazole ring, if applicable, or through oxidation under harsh conditions. More sophisticated methods, such as directed C-H activation, could potentially be employed to introduce functionality onto the butyl chain, although this is not commonly reported for this specific compound. The primary role of the butyl group is often to provide lipophilicity to the molecule, which can be important for its biological activity.

Functionalization of the Alkyl Chain

The presence of a butyl group at the 2-position of the imidazole ring introduces a hydrocarbon chain that, in principle, is amenable to various chemical transformations. However, direct functionalization of this unactivated alkyl chain presents a significant synthetic challenge due to the high energy of C-H bonds. Research on analogous 2-alkyl-substituted imidazoles suggests that such reactions often require harsh conditions or specialized catalytic systems.

Hypothetically, the introduction of functionality onto the butyl chain could proceed through several pathways, though no specific examples for this compound have been reported. These could include:

Free-Radical Halogenation: This classic method could introduce a halogen atom (e.g., bromine or chlorine) onto the butyl chain, favoring the secondary carbons due to greater radical stability. The resulting haloalkane would be a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation: Powerful oxidizing agents could potentially oxidize the butyl group. However, controlling the selectivity to obtain a specific oxidized product (e.g., alcohol, ketone, or carboxylic acid) would be difficult, and the imidazole ring itself might be susceptible to oxidation.

Directed C-H Activation: Modern synthetic methods involving transition metal-catalyzed C-H activation could offer a more controlled approach to functionalize the butyl chain. This would typically require a directing group on the imidazole ring to guide the catalyst to a specific C-H bond.

The following table outlines potential, yet currently undocumented, functionalization reactions of the butyl chain.

| Reaction Type | Potential Reagents | Potential Product(s) | Challenges |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/radical initiator | 4-Amino-2-(bromo-butyl)-5-cyanoimidazole isomers | Lack of selectivity, potential for multiple halogenations, and reaction with the imidazole ring. |

| Oxidation | Potassium permanganate, Chromic acid | Carboxylic acid or ketone derivatives | Harsh conditions, lack of selectivity, and potential degradation of the imidazole core. |

| Directed C-H Functionalization | Transition metal catalysts (e.g., Palladium, Rhodium) with a directing group | Site-specific functionalized butyl chain | Requires prior modification of the imidazole ring to install a directing group. |

Influence of the Alkyl Group on Imidazole Reactivity

The 2-butyl group is expected to exert both electronic and steric effects on the reactivity of the this compound core.

Electronic Influence: As an alkyl group, the butyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density on the imidazole ring, which can influence its reactivity in several ways:

Enhanced Nucleophilicity: The increased electron density would likely make the ring nitrogen atoms more nucleophilic compared to an unsubstituted imidazole. This could facilitate reactions such as N-alkylation or N-acylation.

Activation towards Electrophilic Aromatic Substitution: The electron-donating nature of the butyl group would activate the imidazole ring towards electrophilic attack. However, the positions for such substitutions are already occupied by the amino and cyano groups.

Steric Influence: The butyl group introduces steric bulk at the 2-position of the imidazole ring. This steric hindrance can significantly impact the approach of reagents to the adjacent nitrogen atom (N1) and the C5 position.

Hindrance at N1: Reactions at the N1 position, such as alkylation or acylation, may be slowed down due to the steric bulk of the adjacent butyl group.

Shielding of the Ring: The butyl group can partially shield one face of the imidazole ring, potentially influencing the stereochemical outcome of reactions involving the ring.

A comparative analysis of the potential reactivity of the imidazole core is presented in the table below, highlighting the influence of the 2-butyl group.

| Reaction at Imidazole Core | Expected Influence of 2-Butyl Group | Rationale |

| N1-Alkylation | Potentially hindered | The steric bulk of the butyl group may impede the approach of the alkylating agent. |

| N3-Alkylation | Less sterically hindered than N1 | The N3 position is further away from the bulky butyl group. |

| Amino Group Acylation | Likely unaffected | The amino group at the 4-position is relatively remote from the 2-butyl group. |

| Cyano Group Hydrolysis | Likely unaffected electronically, minor steric influence | The electronic effect of the butyl group is transmitted through the ring, but direct steric hindrance at C5 is minimal. |

Spectroscopic and Analytical Characterization Methodologies

Advanced Spectroscopic Techniques

Spectroscopy serves as the cornerstone for elucidating the molecular architecture of 4-Amino-2-butyl-5-cyanoimidazole. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic view of the compound's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation and Regioisomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework and the electronic environment of nitrogen atoms within the this compound molecule.

¹H NMR: Proton NMR spectroscopy would be instrumental in identifying the various types of protons and their neighboring environments. The butyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, a quintet for the next methylene group, and a triplet for the methylene group attached to the imidazole (B134444) ring. The protons of the primary amino group (-NH₂) would typically appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration. The absence of a proton signal in the C5 position of the imidazole ring is a key indicator of the substitution pattern.

¹³C NMR: Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of the molecule. Distinct signals would be expected for each of the four unique carbon atoms in the butyl chain. Furthermore, the three carbon atoms of the imidazole ring would resonate at characteristic chemical shifts, with the cyano-substituted C5 and the butyl-substituted C2 carbons having distinct values from the amino-substituted C4 carbon. The carbon of the nitrile group (-C≡N) would also produce a signal in a specific region of the spectrum.

¹⁵N NMR: Nitrogen-15 NMR, although less common, offers direct information about the nitrogen atoms. Signals would be expected for the nitrogen atoms of the imidazole ring, the amino group, and the cyano group. This technique is particularly valuable for confirming the electronic state of the nitrogen atoms and for distinguishing between possible regioisomers that might arise during synthesis.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | ¹⁵N Chemical Shift (ppm, predicted) |

| Butyl-CH₃ | ~0.9 (triplet) | ~13.8 | - |

| Butyl-CH₂ | ~1.4 (sextet) | ~22.3 | - |

| Butyl-CH₂ | ~1.7 (quintet) | ~30.5 | - |

| Butyl-CH₂ (α to ring) | ~2.6 (triplet) | ~28.0 | - |

| Imidazole-C2 | - | ~155 | ~-140 (N1), ~-190 (N3) |

| Imidazole-C4 | - | ~140 | - |

| Imidazole-C5 | - | ~100 | - |

| Amino (-NH₂) | ~5.0 (broad singlet) | - | ~-320 |

| Cyano (-C≡N) | - | ~118 | ~-100 |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the molecule.

Key expected absorption bands include:

N-H Stretching: The primary amino group (-NH₂) would exhibit two distinct stretching vibrations in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C-H Stretching: The aliphatic C-H bonds of the butyl group would show absorptions in the 3000-2850 cm⁻¹ range.

C≡N Stretching: A sharp and intense absorption band characteristic of the nitrile group (-C≡N) would be expected in the range of 2260-2220 cm⁻¹.

C=N and C=C Stretching: The imidazole ring would display characteristic stretching vibrations for C=N and C=C bonds in the 1650-1500 cm⁻¹ region.

N-H Bending: The bending vibration of the amino group would likely appear around 1650-1580 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3400-3200 | Medium-Strong |

| Butyl (-C₄H₉) | C-H Stretch | 3000-2850 | Medium-Strong |

| Cyano (-C≡N) | C≡N Stretch | 2260-2220 | Strong, Sharp |

| Imidazole Ring | C=N, C=C Stretch | 1650-1500 | Medium-Variable |

| Amino (-NH₂) | N-H Bend | 1650-1580 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₈H₁₁N₅).

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses. For instance, the loss of the butyl group or parts of it, as well as the loss of the cyano group, would produce fragment ions that can be used to piece together the molecular structure.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution may be employed to ensure the separation of compounds with a range of polarities. A UV detector would be suitable for monitoring the elution, as the imidazole ring and cyano group are chromophores. The purity of the compound is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for each component, allowing for their identification. GC-MS is a powerful tool for identifying and quantifying volatile impurities.

X-ray Crystallography Data for this compound Not Currently Available in Public Databases

A thorough search of public scientific databases and literature has revealed no specific X-ray crystallography data for the chemical compound this compound. While the principles of X-ray crystallography are well-established for determining the three-dimensional structure of molecules in their solid state, specific experimental data for this particular compound does not appear to be publicly available at this time.

X-ray crystallography is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal. nih.gov This method involves directing an X-ray beam onto a crystallized sample and analyzing the resulting diffraction pattern. From this pattern, scientists can deduce critical structural details, including:

Unit Cell Dimensions: The fundamental repeating unit of a crystal lattice.

Space Group: The description of the crystal's symmetry.

Bond Lengths and Angles: The precise distances and angles between atoms in the molecule.

Intermolecular Interactions: How molecules are arranged and interact with each other in the crystal packing.

Although crystallographic studies have been conducted on related heterocyclic structures such as imidazole, pyridine (B92270), and triazole derivatives, these findings are not directly transferable to this compound due to differences in their molecular composition and substituent groups. researchgate.netnih.govrsc.org The presence of the amino, butyl, and cyano groups on the imidazole ring will uniquely influence its crystal packing and molecular geometry.

The process of obtaining X-ray crystallography data involves several steps, from the synthesis and purification of the compound to the growth of high-quality single crystals suitable for diffraction analysis. It is possible that such studies on this compound have been performed but not published, or that the compound has not yet been subjected to this type of structural analysis.

Until such data becomes available in the peer-reviewed scientific literature or is deposited in a crystallographic database, a detailed analysis of its solid-state structure, including specific data tables on its crystallographic parameters, cannot be provided.

Computational and Theoretical Studies on 4 Amino 2 Butyl 5 Cyanoimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods, grounded in the principles of quantum mechanics, provide invaluable insights that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its excellent balance of accuracy and computational cost. For 4-Amino-2-butyl-5-cyanoimidazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be used to determine its optimized molecular geometry and electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Other electronic properties that can be calculated include the ionization potential, electron affinity, electronegativity, and global hardness. These descriptors help in predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. For instance, the nitrogen atoms of the cyano group and the imidazole (B134444) ring are expected to be regions of negative potential, while the amino group's hydrogens would be areas of positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Ionization Potential | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons. |

| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

Note: These values are illustrative and would require specific calculations to be confirmed.

Ab Initio Methods for Mechanistic Insights

While DFT is powerful, ab initio methods, which are based on first principles without empirical parameterization, are often employed for high-accuracy mechanistic studies. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, although more computationally intensive, can provide more precise energy profiles for reaction pathways. For this compound, these methods could be used to investigate its tautomeric equilibria, protonation sites, and the transition states of reactions it might undergo, such as electrophilic substitution or cycloaddition.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic properties of a single molecule, molecular modeling and dynamics simulations provide insights into the behavior of the molecule in a larger context, including its flexibility and interactions with its environment.

Conformational Analysis of the Butyl Chain and Imidazole Ring

Table 2: Hypothetical Conformational Analysis of the Butyl Group in this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (most stable) |

| Gauche (+) | ~+60° | +0.9 |

| Gauche (-) | ~-60° | +0.9 |

Note: These values are representative and depend on the specific force field or method used.

Intermolecular Interactions and Crystal Packing

The functional groups on this compound—the amino group, the cyano group, and the imidazole ring nitrogens—are all capable of forming hydrogen bonds. The amino group can act as a hydrogen bond donor, while the cyano nitrogen and the sp2-hybridized imidazole nitrogen can act as acceptors. These interactions are crucial in determining how the molecules pack in the solid state, influencing properties like melting point and solubility.

In a crystal lattice, one would expect to see hydrogen bonding networks. For instance, the amino group of one molecule could form a hydrogen bond with the cyano nitrogen of a neighboring molecule. Additionally, π-π stacking interactions between the electron-rich imidazole rings of adjacent molecules could further stabilize the crystal structure. Molecular dynamics simulations of the molecule in a periodic box can predict the likely crystal packing arrangements and calculate the lattice energy.

Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

| Group | Type | Atom(s) |

| Amino (-NH2) | Donor | H |

| Imidazole Ring | Acceptor | N |

| Cyano (-C≡N) | Acceptor | N |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential reactions with other molecules. By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, crucially, the transition states. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For example, the synthesis of this compound might involve the cyclization of a precursor molecule. Computational modeling could be used to compare different possible cyclization pathways, determining which is more energetically favorable. The solvent's effect on the reaction mechanism can also be modeled using implicit or explicit solvent models.

Energy Landscape Mapping

Energy landscape mapping, also known as potential energy surface (PES) scanning, is a computational technique used to explore the relative energies of different conformations, isomers, and intermediates of a molecule. This provides a comprehensive picture of the molecule's stability and the possible pathways for conformational changes or reactions.

For this compound, energy landscape mapping would be particularly useful for understanding:

Conformational Isomers (Conformers): The butyl group attached to the imidazole ring can rotate, leading to different spatial arrangements (conformers) with varying energies. Identifying the lowest energy conformer is crucial as it represents the most stable form of the molecule.

Tautomers: The imidazole ring can exist in different tautomeric forms due to the migration of a proton. Computational mapping can determine the relative stability of these tautomers.

Reaction Pathways: By mapping the energy landscape, chemists can identify the most likely pathways for chemical reactions, including the identification of stable intermediates and the transition states that connect them.

Illustrative Energy Landscape Data:

The table below provides an example of the kind of data that would be generated from an energy landscape mapping study of the conformational isomers of this compound, focusing on the dihedral angle of the butyl group.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Anti) | 180° | 0.00 | 75.3 |

| 2 (Gauche) | 60° | 1.20 | 20.1 |

| 3 (Gauche) | -60° | 1.20 | 20.1 |

| 4 (Eclipsed) | 0° | 4.50 | 0.5 |

Note: This data is illustrative and intended to demonstrate the output of an energy landscape mapping study. It is not based on specific calculations for this compound.

The combination of transition state analysis and energy landscape mapping provides a powerful computational toolkit for understanding the behavior of molecules like this compound at a microscopic level. These theoretical studies are essential for predicting reactivity, stability, and reaction mechanisms, which are fundamental aspects of chemical research and drug discovery.

Applications As Chemical Intermediates and Precursors

Precursors for Fused Heterocyclic Systems

The arrangement of functional groups on the 4-Amino-2-butyl-5-cyanoimidazole core makes it an ideal precursor for annulation reactions, where an additional ring is fused onto the imidazole (B134444) scaffold. This strategy is widely employed to create a variety of bicyclic and polycyclic heterocyclic compounds.

The structural similarity between 4-amino-5-cyanoimidazole derivatives and the natural purine (B94841) biosynthetic intermediate, 4-amino-5-imidazolecarboxamide, positions them as valuable precursors for synthesizing purine analogues. google.combeilstein-journals.org Purines are fundamental components of nucleic acids and play crucial roles in biochemical processes, making their synthetic derivatives important targets for drug discovery. nih.gov

The general strategy for constructing the purine scaffold from an amino-cyano-imidazole involves the formation of the pyrimidine (B1678525) ring fused to the imidazole core. This can be achieved by reacting the 4-amino group and the 5-cyano group with a one-carbon synthon. For instance, cyclization can be achieved using reagents like formamide (B127407) or by forming an intermediate that can undergo intramolecular condensation. researchgate.net One documented approach involves the reaction of 5-amino-4-cyanoformimidoyl imidazoles with cyanamide (B42294) to yield 2-amino-6-cyano-purine derivatives. This highlights a common pathway where the vicinal amino and cyano groups react to build the fused pyrimidine ring, a core reaction applicable to this compound.

| Precursor | Reagent(s) | Product Class | Ref. |

| 4-Amino-5-cyanoimidazole derivative | Formamide, Triethyl orthoformate, Cyanamide, etc. | Purine Derivatives | researchgate.netnih.gov |

| 5-Amino-4-cyanoformimidoyl imidazoles | Cyanamide | 2-Amino-6-cyano-purine | |

| Guanidine Nitrate, Ethyl Cyanoacetate | (Multi-step process) | Guanine (a purine derivative) | nih.gov |

Imidazo[4,5-b]pyridines are another class of fused heterocycles that are structurally analogous to purines and exhibit a wide range of biological activities. nih.govnih.gov The synthesis of this scaffold from 4-amino-5-cyanoimidazole precursors is a well-established strategy.

A highly efficient method involves the reaction of a related precursor, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles, with malononitrile. sigmaaldrich.com This reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and elimination, leading to the formation of highly substituted 5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines. The amino group at the C4 position and the cyano group at the C5 position of the imidazole ring act as the key reactive sites for the annulation of the pyridine (B92270) ring. The reaction is typically catalyzed by a base such as triethylamine (B128534) or DBU and can be carried out in solvents like ethanol (B145695) or DMF. sigmaaldrich.com

Table 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives This interactive table summarizes a representative synthesis of Imidazo[4,5-b]pyridines.

| Starting Material | Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 5-Amino-1-(4'-tolyl)-4-(cyanoformimidoyl)imidazole | Malononitrile, Triethylamine | Ethanol, Reflux, 2h | 5,7-Diamino-6-cyano-3-(4'-tolyl)-3H-imidazo[4,5-b]pyridine | 40% | sigmaaldrich.com |

| 5-Amino-1-(4'-chlorophenyl)-4-(cyanoformimidoyl)imidazole | Malononitrile, DBU | DMF, Reflux, 40h | 5,7-Diamino-3-(4'-chlorophenyl)-6-cyano-3H-imidazo[4,5-b]pyridine | 54% | sigmaaldrich.com |

While 4-amino-5-cyanoimidazoles are versatile precursors, their specific application in the synthesis of pyrrolo-fused imidazoles (e.g., pyrrolo[2,3-d]imidazoles or pyrrolo[3,2-d]imidazoles) is not as extensively documented as their use in constructing other fused systems. However, the synthesis of the closely related pyrrolo[2,3-d]pyrimidine scaffold, known as 7-deazapurine, demonstrates the principles of forming a pyrrole (B145914) ring fused to a nitrogenous heterocycle.

In these syntheses, a common strategy involves starting with a substituted aminopyrimidine and constructing the fused five-membered pyrrole ring. For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized from substituted pyrimidine precursors, highlighting the general methodology of ring annulation. aksci.com This suggests that a plausible, though less common, route to pyrrolo-fused imidazoles could involve appropriate modification of the functional groups on the this compound precursor to facilitate pyrrole ring formation.

Pyrazolo[3,4-d]pyrimidines are recognized as important heterocyclic systems because they are isosteres of purines, where the imidazole ring is replaced by a pyrazole (B372694) ring. nih.gov This structural similarity often leads to analogous biological activities, making them significant targets in medicinal chemistry, particularly as DHFR inhibitors and anticancer agents. researchgate.net

The synthesis of pyrazolo[3,4-d]pyrimidines typically starts from 5-aminopyrazole precursors, which are isomers of the 4-aminoimidazole (B130580) scaffold. researchgate.net For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be cyclized with formamide to produce a pyrazolo[3,4-d]pyrimidinone. researchgate.net This pyrimidinone can then be converted to a 4-chloro-pyrazolo[3,4-d]pyrimidine, a key intermediate for further functionalization. researchgate.net The synthetic logic—using an amino group adjacent to a nitrile or ester to build a fused pyrimidine ring—is directly analogous to the reactions used with 4-amino-5-cyanoimidazole, demonstrating the utility of this type of substituted five-membered heterocycle as a building block for purine-like structures.

Table 2: Representative Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate This table outlines a typical reaction sequence for a related scaffold.

| Starting Material | Reagent(s) | Step | Intermediate/Product | Ref. |

|---|---|---|---|---|

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide (HCONH₂) | 1. Cyclization | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | researchgate.net |

| 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Phosphorus oxychloride (POCl₃) | 2. Chlorination | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | researchgate.net |

Intermediates in Medicinal Chemistry Synthesis

The imidazole framework is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. This compound represents a potential starting point for the synthesis of several important classes of drugs.

The most significant application of 2-butyl-imidazole derivatives in medicinal chemistry is in the synthesis of Angiotensin II receptor antagonists, a class of antihypertensive drugs commonly known as "sartans." The first and most well-known member of this class is Losartan.

The core of Losartan contains a substituted 2-butyl-imidazole ring. A critical intermediate in many industrial syntheses of Losartan is 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde . While this compound is not the most common starting material cited in major synthetic routes, it represents a plausible precursor to this key intermediate. The conversion would require two main transformations:

Conversion of the 4-amino group to a 4-chloro group: This could potentially be achieved through a Sandmeyer-type reaction.

Conversion of the 5-cyano group to a 5-formyl (aldehyde) group: This can be accomplished through reduction, for example, using diisobutylaluminium hydride (DIBAL-H), or via hydrolysis to a carboxylic acid followed by reduction.

Once the key intermediate, 2-butyl-4-chloro-5-formylimidazole (B193128), is obtained, the synthesis of Losartan proceeds by N-alkylation with the appropriate biphenylmethyl bromide moiety, followed by reduction of the aldehyde to a hydroxymethyl group, and finally, formation of the tetrazole ring from the nitrile on the biphenyl (B1667301) group. The cyano group on the biphenyl portion of the molecule is ultimately converted to the tetrazole ring, which is crucial for the drug's activity.

Table 3: Key Intermediates in Losartan Synthesis This table details key compounds related to the synthesis of Losartan.

| Compound Name | CAS Number | Molecular Formula | Role | Ref. |

|---|---|---|---|---|

| 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde | 83857-96-9 | C₈H₁₁ClN₂O | Key intermediate for Losartan synthesis | |

| 2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile | 114772-55-3 | C₂₂H₂₂ClN₃O | Penultimate precursor before tetrazole formation | |

| Losartan | 114798-26-4 | C₂₂H₂₃ClN₆O | Final active pharmaceutical ingredient |

Precursor for Anticancer Agents (e.g., Temozolomide intermediates)

While direct evidence of this compound being an intermediate in the synthesis of the chemotherapy drug Temozolomide is not extensively documented in publicly available literature, the imidazole scaffold is a core component of many anticancer agents. For instance, Dacarbazine, an imidazole derivative, is used in the treatment of malignant melanoma and Hodgkin's lymphoma. nih.gov The synthesis of Temozolomide itself proceeds from 5-amino-1H-imidazole-4-carboxamide, highlighting the importance of the substituted imidazole ring system in the development of such pharmaceuticals. nih.gov

The potential for this compound to serve as a precursor for novel anticancer agents is significant. The amino group can be diazotized and replaced, while the cyano group can be hydrolyzed or reduced to introduce other functionalities. These modifications could lead to the synthesis of a variety of imidazole-based compounds with potential cytotoxic activity against cancer cell lines. Research into other substituted imidazoles has shown that even small changes to the substituent groups can have a profound impact on their biological activity. nih.govnih.gov

Development of Adenosine (B11128) Receptor Ligands

Adenosine receptors, which are G protein-coupled receptors, play a crucial role in various physiological processes and are important targets for drug development. nih.gov The development of selective ligands for these receptors is an active area of research. While there is no direct mention of this compound in the literature as an adenosine receptor ligand, related heterocyclic structures have shown significant promise.

For example, a class of 2-amino nicotinonitrile derivatives has been synthesized and identified as potent A2A adenosine receptor antagonists. scilit.com These compounds share the aminonitrile substructure with this compound. The nitrogen-rich heterocyclic core is a common feature in many adenosine receptor ligands, suggesting that the imidazole scaffold of this compound could be a suitable starting point for the design of new ligands. The butyl group could potentially enhance binding affinity or selectivity for a specific receptor subtype.

Building Blocks for Other Bioactive Compounds

The utility of this compound extends beyond anticancer and adenosine receptor-related applications. Its reactive functional groups make it a versatile building block for a wide array of other bioactive compounds. For instance, the closely related compound 2-butyl-4-chloro-5-formylimidazole is a known intermediate in the synthesis of Losartan, a widely used antihypertensive drug. nih.govnih.gov This demonstrates the value of 2-butyl substituted imidazoles in medicinal chemistry.

Furthermore, various 5-substituted 2-amino-1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) derivatives, which can be synthesized from precursors with similar functionalities, have exhibited potential antibacterial and antifungal activities. nih.gov The amino and cyano groups on the imidazole ring of this compound can be readily transformed into other functional groups, allowing for the creation of diverse molecular libraries for screening against various biological targets.

Advanced Materials Science Applications

In addition to its role in medicinal chemistry, the electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of novel polymers and electronic materials.

Precursors for Poly(imidazoleamides) and Cyanoimidazole Polymers

The amino and cyano groups of this compound are suitable for polymerization reactions. The amino group can react with carboxylic acid derivatives to form poly(imidazoleamides), a class of polymers known for their thermal stability and mechanical strength. While specific research on polymers derived from this compound is limited, studies on related cyano-substituted imidazoles have demonstrated their ability to form coordination polymers. nih.gov The presence of the butyl group could influence the solubility and processing characteristics of the resulting polymers.

Furthermore, the cyano group can participate in cyclotrimerization reactions to form triazine-linked polymers, or it can be a key functional group in the synthesis of other cyano-containing polymers. The polymerization of aminomalononitrile (B1212270), which shares the aminonitrile moiety, has been studied in the context of prebiotic chemistry and the formation of adenine (B156593). nih.gov

Electron Acceptor Properties in Donor-Acceptor Systems

The cyano group is a strong electron-withdrawing group, which imparts electron-acceptor properties to the imidazole ring. This makes this compound a potential building block for donor-acceptor systems, which are fundamental to the design of organic electronic materials such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

In such systems, an electron-rich donor unit is covalently linked to an electron-poor acceptor unit. The electronic properties of these materials can be tuned by modifying the donor and acceptor moieties. Research on cyano-substituted benzothiadiazole-based polymers has shown that the incorporation of cyano groups can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, leading to ambipolar transport characteristics in organic thin-film transistors. rsc.org The combination of the electron-donating amino group and the electron-withdrawing cyano group within the same molecule, along with the potential for polymerization, makes this compound an intriguing candidate for the synthesis of new semiconducting polymers.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of substituted imidazoles has been a subject of extensive research, with numerous methods reported for the construction of the imidazole (B134444) core. mdpi.comresearchgate.net However, the development of efficient, scalable, and sustainable synthetic routes to specifically produce 4-Amino-2-butyl-5-cyanoimidazole remains a key objective.

Current synthetic strategies for related aminoimidazoles often rely on the cyclization of open-chain precursors. A plausible and established route for the synthesis of 4-amino-5-cyanoimidazoles involves the condensation of aminomalononitrile (B1212270) with an appropriate amidine or orthoester. acs.org For the target compound, this would likely involve the reaction of aminomalononitrile tosylate with valeramidine or a related precursor.

Another potential pathway starts from diaminomaleonitrile (B72808) (DAMN), an industrially available and cost-effective starting material. google.com The conversion of DAMN to 4,5-dicyanoimidazole (B129182) and subsequent selective reactions could provide access to the desired product. For instance, a known process involves the hydrolysis of 4,5-dicyanoimidazole to 4-cyanoimidazole-5-carboxamide, followed by a Hofmann rearrangement to yield 5-amino-4-cyanoimidazole. google.com Introduction of the butyl group at the 2-position would need to be strategically incorporated into this synthetic sequence.

Future research in this area should focus on:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ethanol (B145695), and the reduction of hazardous reagents are paramount. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the synthesis of related imidazole compounds and could be explored for this target molecule. researchgate.net

Catalytic Methods: Investigating novel catalysts to improve reaction yields, reduce reaction times, and enhance the regioselectivity of the cyclization step is crucial. This includes both homogeneous and heterogeneous catalysts that can be easily recovered and reused. researchgate.net

Flow Chemistry: The implementation of continuous flow processes could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch methods.

A comparison of potential synthetic starting materials is presented in Table 1.

| Starting Material | Potential Advantages | Potential Challenges |

| Aminomalononitrile | Direct route to the 4-amino-5-cyanoimidazole core. | Stability and handling of the reagent. |

| Diaminomaleonitrile (DAMN) | Inexpensive and readily available. google.com | Multi-step synthesis may be required. google.com |

| 2-Aminoimidazoles | Subsequent functionalization to introduce cyano and butyl groups. google.com | May require harsh reaction conditions. |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The this compound scaffold possesses three key functional groups that can be targeted for derivatization: the C4-amino group, the C5-cyano group, and the imidazole ring nitrogens. A systematic exploration of the reactivity of these sites will enable the creation of a diverse library of analogues for various applications.

Transformations of the Cyano Group: The nitrile functionality is highly versatile. It can be hydrolyzed to a carboxamide or a carboxylic acid, which are common bioisosteres in medicinal chemistry. sigmaaldrich.com Reduction of the cyano group would yield a primary amine, providing another point for diversification. Furthermore, the cyano group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are recognized pharmacophores.

Modification of the Imidazole Ring: The imidazole ring contains two nitrogen atoms, one of which (N1) is readily available for substitution in N-unsubstituted imidazoles. researchgate.net Alkylation or acylation at this position can significantly impact the compound's physicochemical properties and biological activity. The choice of substituent can be guided by structure-activity relationship (SAR) studies.

A summary of potential derivatization strategies is provided in Table 2.

| Functional Group | Reaction Type | Potential New Functionality |

| C4-Amino Group | Acylation, Sulfonylation | Amides, Sulfonamides |

| C5-Cyano Group | Hydrolysis, Reduction | Carboxamide, Carboxylic Acid, Amine |

| Imidazole N1 | Alkylation, Acylation | N-Alkyl/Acyl Imidazoles |

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work. For this compound, advanced computational studies can provide deep insights into its structure, reactivity, and potential interactions with biological or material targets.

Density Functional Theory (DFT) Calculations: DFT methods can be used to determine the optimized geometry, electronic structure, and reactivity descriptors of the molecule. researchgate.net Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help in understanding its kinetic stability and chemical reactivity. The molecular electrostatic potential (MEP) map can identify regions susceptible to electrophilic and nucleophilic attack, guiding derivatization strategies. researchgate.net

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking can predict the binding mode of this compound and its derivatives within the active site of a target protein. researchgate.net Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying reaction mechanisms, particularly enzymatic reactions, QM/MM simulations can be employed. This hybrid approach treats the reactive center of the molecule and its immediate environment with high-level quantum mechanics, while the rest of the system is described by classical molecular mechanics.

Key computational parameters and their significance are outlined in Table 3.

| Computational Method | Key Parameters | Significance |

| DFT | HOMO-LUMO Gap, MEP | Predicts chemical reactivity and stability. researchgate.net |

| Molecular Docking | Binding Affinity, Binding Pose | Predicts interaction with biological targets. researchgate.net |

| Molecular Dynamics | RMSD, RMSF | Assesses the stability of molecular complexes. researchgate.net |

Expanding Applications beyond Medicinal Chemistry, e.g., in Materials Science or Agrochemicals

While imidazole derivatives are widely explored in medicinal chemistry, their applications in other fields, such as materials science and agrochemicals, are also of significant interest. mdpi.commdpi.com

Agrochemicals: There is a precedent for the use of substituted imidazoles as insecticides. google.com The this compound scaffold could be investigated for its potential as a novel pesticide. The butyl chain imparts lipophilicity, which can be crucial for penetration of the insect cuticle, while the polar amino and cyano groups could interact with specific biological targets within the pest. Structure-activity relationship studies, similar to those conducted in drug discovery, could be employed to optimize the insecticidal activity. Furthermore, related aminoimidazole carboxamide derivatives have been noted as useful intermediates for agricultural chemicals. google.com

Materials Science: The imidazole ring and the cyano group are excellent ligands for coordinating with metal ions. This makes this compound a promising building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. acs.org By selecting appropriate metal centers, it may be possible to create materials with tailored porosity, catalytic activity, or photoluminescent properties. The self-assembly properties of this molecule could also be explored for the creation of novel supramolecular structures.

Investigation of Bioisosteric Replacements and Structure-Activity Relationship Studies (focus on chemical aspects)

Systematic structural modifications are essential to understand the relationship between the chemical structure of a molecule and its activity. This involves both exploring the effects of different substituents and employing the concept of bioisosterism.

Structure-Activity Relationship (SAR) Studies: SAR studies on related 2-aminoimidazoles have shown that the nature of the substituents on the imidazole ring significantly influences their biological activity, for example, as inhibitors of bacterial biofilm formation. researchgate.netacs.orgnih.gov For this compound, a focused SAR study would involve synthesizing a series of analogues where the butyl group is replaced with other alkyl chains (e.g., methyl, ethyl, propyl, pentyl) of varying lengths and branching to probe the effect of lipophilicity and steric bulk.

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological properties. nih.gov For the target compound, several bioisosteric replacements could be investigated:

Cyano Group: This electron-withdrawing group could be replaced by other functionalities such as a carboxamide, an oxadiazole, or a triazole. nih.gov These changes would alter the electronic distribution and hydrogen bonding capabilities of the molecule.